![molecular formula C20H18ClN3O4S B12444253 4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12444253.png)
4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE is a complex organic compound that features a benzothiophene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE typically involves multiple steps:
Formation of the Benzothiophene Core: The initial step involves the synthesis of the benzothiophene core, which can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Chlorine and Methoxy Groups: Chlorination and methoxylation reactions are performed to introduce the 3-chloro and 6-methoxy substituents on the benzothiophene ring.
Formation of the Hydrazinecarbonyl Group: The hydrazinecarbonyl group is introduced through a reaction with hydrazine derivatives.
Coupling with N-Phenylpropanamide: The final step involves coupling the benzothiophene derivative with N-phenylpropanamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chlorine atom on the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiophene derivatives.
科学的研究の応用
3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
類似化合物との比較
Similar Compounds
- 3-CHLORO-6-METHOXY-N’-(1-NAPHTHYLMETHYLENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE
- 3-CHLORO-6-METHOXY-N’-(3-NITROBENZYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE
Uniqueness
3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
分子式 |
C20H18ClN3O4S |
|---|---|
分子量 |
431.9 g/mol |
IUPAC名 |
4-[2-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)hydrazinyl]-4-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C20H18ClN3O4S/c1-28-13-7-8-14-15(11-13)29-19(18(14)21)20(27)24-23-17(26)10-9-16(25)22-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,22,25)(H,23,26)(H,24,27) |
InChIキー |
NXRHUCGUDMEWDA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NNC(=O)CCC(=O)NC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


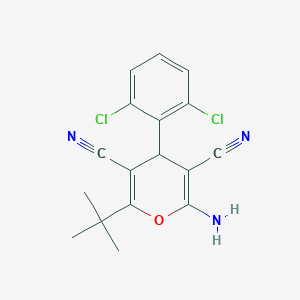
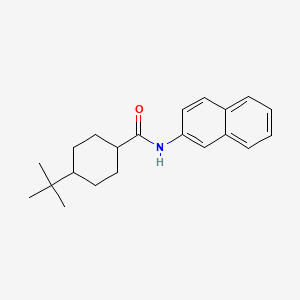
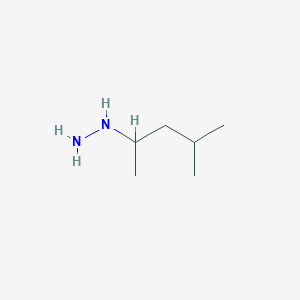
![(2-Hydroxy-5-nitro-phenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B12444178.png)

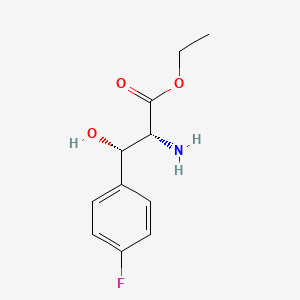
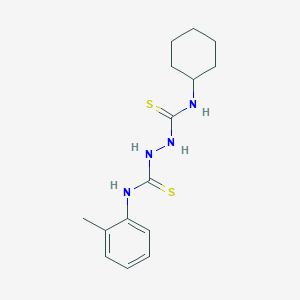
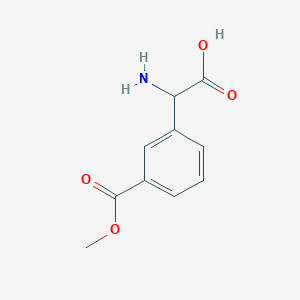
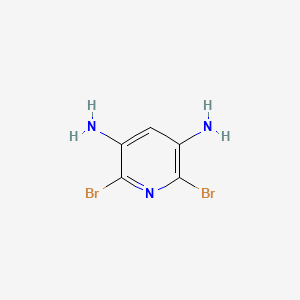

![2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B12444218.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12444221.png)

![3-[4-(dimethylamino)phenyl]-2-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12444247.png)
